Potassium aluminate

Vue d'ensemble

Description

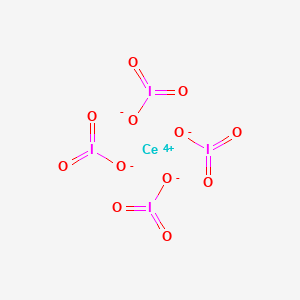

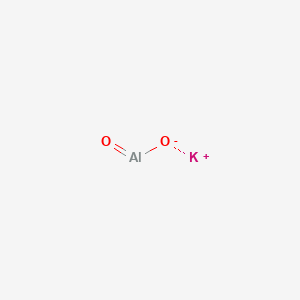

Potassium aluminate is an inorganic compound with the formula KAlO2. In aqueous solution, it exists as K[Al(OH)4] . It is a solid, typically white or colorless, though it can also exhibit a slight tint of yellow . It is used as a mordant in dyeing and printing and as a base for lake pigments .

Synthesis Analysis

The synthesis of potassium aluminate can occur through the reaction between potassium hydroxide (KOH) and aluminum hydroxide (Al(OH)3). This reaction yields potassium aluminate and water. Alternatively, potassium aluminate can also be synthesized by reacting aluminum metal with a hot, concentrated solution of potassium hydroxide .Molecular Structure Analysis

The molecular formula of potassium aluminate is AlKO2 . The InChI string representation isInChI=1S/Al.K.2O/q;+1;;-1 and the SMILES representation is [O-][Al]=O.[K+] . Chemical Reactions Analysis

Potassium aluminate can be used to produce potassium alum with sulfuric acid in this reaction: KAlO2 + 2 H2SO4 ⇌ KAl(SO4)2 + 2 H2O . Reacting with strong acids, potassium aluminate can yield aluminum salts, while interaction with strong bases results in the formation of aluminates .Physical And Chemical Properties Analysis

Potassium aluminate is a solid, typically white or colorless, though it can also exhibit a slight tint of yellow. As a water-soluble compound, it has a high solubility in water. It exhibits a high melting point of approximately 1650°C . The molar mass is 196.156 g·mol−1 .Applications De Recherche Scientifique

Agriculture and Soil Science : Potassium is crucial in agriculture for plant nutrition and physiology. Studies have explored its role in plant stress situations, including diseases, pests, frost, heat/drought, and salinity. The availability of potassium influences crop quality and yield, highlighting its importance in agricultural practices and the need for more research in this area (Römheld & Kirkby, 2010).

Environmental Sustainability : The increasing demand for potassium fertilizers and alumina from developing nations with high population growth rates raises global sustainability concerns. Alternatives in resources and extraction technologies, such as the aqueous alteration of potassium-bearing aluminosilicate minerals, are under investigation. This approach could offer a more environmentally friendly option for K-fertilization and alumina production (Skorina & Allanore, 2015).

Biomass Combustion : Research on the effects of aluminosilicate additives on potassium release during biomass combustion has shown that such additives can mitigate slagging and fouling in boilers and furnaces. Understanding potassium mobility in combustion systems is key for better ash behavior management (Clery, Mason, Rayner, & Jones, 2018).

Catalysis : Potassium aluminate has been identified as an active agent in various catalytic processes. For example, it has been used in the addition of chloroform to m-nitrobenzaldehyde in organic synthesis (Weinstock et al., 1986).

Energy Storage : In the field of energy storage, potassium-sulfur batteries using potassium-conducting beta-alumina as the electrolyte have been developed. These batteries, which can operate at relatively low temperatures, are considered ideal for grid-scale energy storage applications (Lu, Bowden, Sprenkle, & Liu, 2015).

Green Chemistry : Potassium aluminate is also being explored in green chemistry applications. For instance, microwave-mediated palladium-catalyzed reactions on potassium fluoride/alumina have been investigated without the use of solvents, highlighting a more environmentally friendly approach in chemical reactions (Villemin & Caillot, 2001).

Safety And Hazards

Potassium aluminate is classified as an irritant, capable of causing skin and eye irritation upon contact, and may induce serious eye damage. Moreover, inhalation of its dust may cause respiratory tract irritation . It is advised to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Propriétés

IUPAC Name |

potassium;oxido(oxo)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.K.2O/q;+1;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOIJEARBNBHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Al]=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlKO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065143 | |

| Record name | Aluminium potassium dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.079 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium aluminate | |

CAS RN |

12003-63-3 | |

| Record name | Potassium aluminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012003633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminate (AlO21-), potassium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium potassium dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium potassium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)